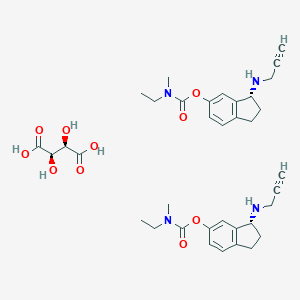
Caulilexin C
Overview
Description
Caulilexin C is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. It is specifically isolated from cauliflower (Brassica oleracea var. botrytis) and belongs to the class of indole alkaloids. The molecular formula of this compound is C11H10N2O, and it has a molecular weight of 186.21 g/mol .
Mechanism of Action
Target of Action
Caulilexin C is a phytoalexin derived from cruciferous plants . It has been identified to have antifungal activity . The primary targets of this compound are fungal organisms such as Rhizoctonia solani and Leptosphaeria maculans .
Mode of Action
This compound interacts with its targets by inhibiting their growth . It causes complete growth inhibition of Rhizoctonia solani at a concentration of 0.5 mM and has a smaller effect on Leptosphaeria maculans, inhibiting its growth by 77% .
Biochemical Pathways
It is known that the compound interferes with the normal growth processes of the target fungi, leading to their inhibition .
Pharmacokinetics
As a phytoalexin, it is likely to be metabolized and excreted by the plant cells that produce it .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. This antifungal activity is beneficial for the plants that produce this compound, as it helps them resist fungal infections .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of fungal pathogens and the health of the plant producing the compound
Biochemical Analysis
Biochemical Properties
Caulilexin C plays a significant role in biochemical reactions. It interacts with enzymes such as human Acyl CoA: cholesterol transferase I and II, influencing the transfer of cholesterol within the body . The nature of these interactions is inhibitory, suggesting that this compound may play a role in regulating cholesterol metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cholesterol transferase enzymes. By inhibiting these enzymes, this compound can alter the movement of cholesterol within cells, potentially leading to changes in cell function and gene expression .
Metabolic Pathways
This compound is involved in cholesterol metabolism, interacting with enzymes such as human Acyl CoA: cholesterol transferase I and II
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caulilexin C involves the reaction of 1-methoxyindole-3-acetonitrile with appropriate reagents under controlled conditions. The detailed synthetic route includes the use of various organic solvents and catalysts to achieve the desired product .
Industrial Production Methods
The process would require optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Caulilexin C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized indole derivatives, while reduction can yield reduced indole compounds .
Scientific Research Applications
Caulilexin C has several scientific research applications, including:
Antifungal Activity: This compound exhibits significant antifungal activity against pathogenic fungi such as Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum.
Biological Studies: It is used in studies to understand plant defense mechanisms and the role of phytoalexins in plant immunity.
Medicinal Research:
Industrial Applications: Its antifungal properties make it a candidate for use in agricultural and industrial applications to control fungal infections.
Comparison with Similar Compounds
Caulilexin C is unique among phytoalexins due to its specific structure and activity. Similar compounds include:
Isalexin: Another phytoalexin with antifungal properties.
Spirobrassinin: A phytoalexin with a different structural framework but similar biological activity.
1-Methoxybrassitin: A related compound with antifungal activity.
These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action, highlighting the uniqueness of this compound in its class .
Properties
IUPAC Name |
2-(1-methoxyindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIPBYXIXTNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474661 | |
| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30536-48-2 | |
| Record name | Caulilexin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caulilexin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAULILEXIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBP9TAS7GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methoxy-1H-indole-3-acetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of Caulilexin C, and are there other related compounds found in the same source?
A2: this compound was isolated from the roots of Brassica campestris ssp rapa alongside other indole compounds like Indoleacetonitrile and Arvelexin. [, ] This suggests a potential biosynthetic pathway for these compounds within this plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)


![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
